molecular formula C6H10F2O2 B2491254 Methyl 3,3-difluoro-2,2-dimethylpropanoate CAS No. 1849313-39-8

Methyl 3,3-difluoro-2,2-dimethylpropanoate

Cat. No. B2491254
CAS RN: 1849313-39-8
M. Wt: 152.141
InChI Key: WKHWAGUPQBZUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,3-difluoro-2,2-dimethylpropanoate” is a chemical compound with the molecular formula C6H10F2O2 . It is a derivative of propanoic acid, where two hydrogen atoms on the third carbon atom are replaced by fluorine atoms, and the first and second carbon atoms are substituted by methyl groups . The methyl ester of this compound is formed by replacing the -OH group of the carboxylic acid with a -OCH3 group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with two fluorine atoms attached to the third carbon atom and two methyl groups attached to the first and second carbon atoms . The methyl ester group (-OCH3) is attached to the carboxylic acid group (-COOH) of the propanoic acid .

Scientific Research Applications

1. Cancer Treatment Applications

Methyl 3,3-difluoro-2,2-dimethylpropanoate derivatives have been explored for their potential as histone deacetylase inhibitors (HDACIs), which are significant in cancer treatment. Research by El-Rayes et al. (2019) demonstrated that certain derivatives exhibited strong antiproliferative activity against various cancer cell lines, suggesting their potential as cancer therapeutic agents (El-Rayes et al., 2019). Another study by Aboelmagd et al. (2021) synthesized metal complexes of these derivatives and found significant anti-tumor activities, specifically against colorectal carcinoma cells (Aboelmagd et al., 2021).

2. Drug Discovery Applications

The direct synthesis of C(CF3)Me2-substituted heteroarenes, utilizing derivatives of this compound, was reported by Liu et al. (2018). This method, free from transition-metal catalysts, produced heteroarenes with potential applications in drug discovery (Liu et al., 2018).

3. Antifungal Applications

Compounds like 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols, related to this compound, were synthesized and evaluated for their antifungal activities. Miyauchi et al. (1996) found that these compounds had potent activity against Candida albicans and Aspergillus fumigatus, particularly in their 3,3-dimethyl analogs (Miyauchi et al., 1996).

4. Synthesis of Chroman-4-ones

The synthesis of CMe2CF3-containing chroman-4-ones via a metal-free decarboxylative trifluoroalkylation process was explored by Liu et al. (2020). This method provides a new pathway for the synthesis of these compounds from simple chemical feedstocks and has applications in the synthesis of TRPV1 precursors (Liu et al., 2020).

properties

IUPAC Name

methyl 3,3-difluoro-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-6(2,4(7)8)5(9)10-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHWAGUPQBZUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.